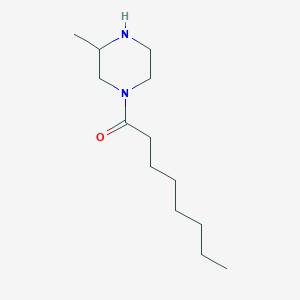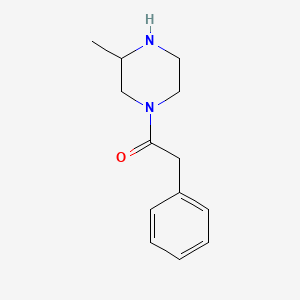
1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Mechanism of Action
Target of Action
Compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and are promising as inhibitors of human soluble epoxide hydrolase (seh) .
Mode of Action
It’s worth noting that compounds with a 4-(trifluoromethoxy)phenyl fragment have been shown to inhibit seh, potentially acting via the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
The inhibition of seh can affect the metabolism of epoxyeicosatrienoic acids (eets), which are involved in various physiological processes such as inflammation, blood pressure regulation, and angiogenesis .
Pharmacokinetics
One of the metabolites of a similar compound has been shown to inhibit cyp3a in a competitive manner as well as via mechanism-based inhibition, which could potentially influence the pharmacokinetics of the parent compound .
Result of Action
The inhibition of seh can lead to an increase in the levels of eets, which have anti-inflammatory, vasodilatory, and angiogenic effects .
Biochemical Analysis
Biochemical Properties
1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol has been found to interact with various enzymes and proteins . The trifluoromethoxy group in the compound is known to decrease the HOMO and LUMO energy levels of polydithienylpyrroles . This property could potentially influence the compound’s interactions with biomolecules.
Molecular Mechanism
The molecular mechanism of 1-(4-Trifluoromethoxy-phenyl)-prop-2-en-1-ol involves its trifluoromethoxy group. This group is known to decrease the HOMO and LUMO energy levels, which could potentially influence the compound’s binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound’s stability, degradation, and long-term effects on cellular function could be influenced by its trifluoromethoxy group .
Metabolic Pathways
The compound’s trifluoromethoxy group could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
The compound’s trifluoromethoxy group could potentially interact with transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
The compound’s trifluoromethoxy group could potentially influence its activity or function and direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol group. One common method is the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-Trifluoromethyl-phenyl)-prop-2-en-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(4-Methoxy-phenyl)-prop-2-en-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h2-6,9,14H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWGUMJLCGZKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





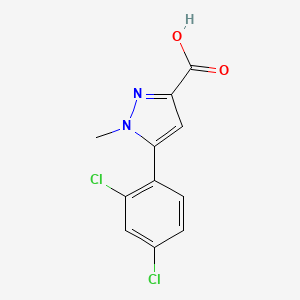

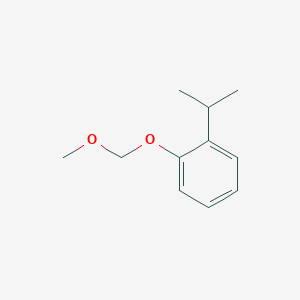

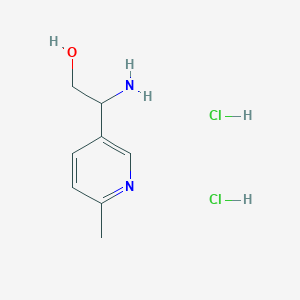

![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)
